molecular formula C6H8N4O4 B14010879 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea CAS No. 33026-76-5

1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea

Cat. No.: B14010879
CAS No.: 33026-76-5
M. Wt: 200.15 g/mol
InChI Key: IAGHQXRJRYAUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dioxo-1H-pyrimidin-5-yl)-3-methoxyurea is a synthetic urea derivative featuring a pyrimidine-2,4-dione (uracil) core substituted at the 5-position with a methoxyurea group. Pyrimidine-dione derivatives are known for their roles in antiviral, anticancer, and enzyme inhibition applications due to their ability to mimic natural nucleobases .

Properties

CAS No.

33026-76-5

Molecular Formula

C6H8N4O4

Molecular Weight

200.15 g/mol

IUPAC Name

1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea

InChI

InChI=1S/C6H8N4O4/c1-14-10-6(13)8-3-2-7-5(12)9-4(3)11/h2H,1H3,(H2,8,10,13)(H2,7,9,11,12)

InChI Key

IAGHQXRJRYAUHX-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)NC1=CNC(=O)NC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea typically involves the formation of the urea linkage between a pyrimidine-2,4-dione derivative and a methoxy-substituted amine or related intermediate. The key steps generally include:

  • Activation of the pyrimidine dione precursor or its derivative.
  • Reaction with methoxyamine or a methoxy-substituted urea precursor.
  • Purification and crystallization of the final product.

Specific Synthetic Route from Literature

A patented method (WO2014051164A2) outlines a detailed procedure for synthesizing a closely related compound, which includes the 3-methoxyurea moiety attached to a pyrimidine derivative. The method involves:

  • Reacting a 6-(4-aminophenyl)-1-(2,6-difluorobenzyl)-5-dimethylaminomethyl-3-(6-methoxypyridazin-3-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione or its salt with 1,1'-carbonyldiimidazole (CDI) or its salt.
  • Addition of methoxyamine or its salt to form the methoxyurea linkage.
  • Use of tetrahydrofuran (THF) as a solvent, followed by crystallization steps involving controlled addition of water and ethanol to obtain the crystalline product.
  • Drying under reduced pressure at temperatures preferably below 70°C, optimally between 40-60°C.

The crystallization process is carefully controlled with parameters such as solvent composition, temperature, aging time, and seed crystal addition to optimize crystal quality and yield.

Reaction Conditions and Yields

The patent provides detailed conditions for the synthesis and purification steps:

Step Reagents/Conditions Temperature (°C) Time Notes
Urea formation 1,1'-carbonyldiimidazole + methoxyamine 40-55 1-2 hours Stirring with controlled addition of water
Crystallization THF with 4-6% water content 40-45 17-31 hours Seed crystals used to induce crystallization
Drying Reduced pressure drying 40-60 Until dry Avoid overheating to maintain crystal integrity

The process yields crystalline 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea or its salts suitable for pharmaceutical applications.

Alternative Synthetic Approaches

While the patent method is the most detailed and practical for scale-up, related literature on pyrimidine urea derivatives suggests alternative routes:

  • Cyclocondensation reactions involving substituted anthranilic esters and pyridylureas can lead to pyrimidine-2,4-dione frameworks, which can be further functionalized to introduce methoxyurea groups.
  • Use of masked isocyanates or N-aryl-N'-alkylureas as intermediates can facilitate the introduction of urea moieties with methoxy substitution.
  • Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (around 120°C), with reaction times ranging from 20 to 24 hours.

However, these alternative methods may result in lower yields or require additional purification steps compared to the patented process.

Data Tables Summarizing Key Preparation Parameters

Parameter Patent Method (WO2014051164A2) Alternative Literature Methods
Starting Material Pyrimidine dione derivative with amino substitution Anthranilic esters or aminothiophene carboxylates
Urea Formation Agent 1,1'-carbonyldiimidazole + methoxyamine Masked isocyanates or N-aryl-N'-alkylureas
Solvent Tetrahydrofuran (THF) Dimethylformamide (DMF)
Temperature 40-60°C (urea formation and crystallization) 120-140°C (cyclocondensation)
Reaction Time 1-2 hours (urea formation), 17-31 hours (crystallization) 20-24 hours
Yield High purity crystalline product (not explicitly quantified) 47-89% for related quinazolin-2,4-diones
Purification Crystallization with controlled solvent and temperature Column chromatography

Research Findings and Analytical Characterization

  • The patented synthesis emphasizes the importance of controlled crystallization parameters to obtain high-quality crystals of the methoxyurea compound.
  • Analytical techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and melting point determination are used to confirm the structure and purity.
  • The literature also reports the synthesis of related urea derivatives with detailed NMR data confirming the structure of intermediates and final products.
  • Stability considerations suggest avoiding high temperatures during drying to prevent decomposition or polymorphic changes.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily focuses on structurally related thienopyrimidine-2,4-dione derivatives, notably Relugolix (TAK-385), a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Below is a comparative analysis of key compounds:

Structural and Pharmacological Comparison

Compound Core Structure Key Substituents IC50 (GnRH Receptor) Key Findings
1-(2,4-Dioxo-1H-pyrimidin-5-yl)-3-methoxyurea Pyrimidine-2,4-dione 5-position: Methoxyurea Not reported Limited evidence; structural similarity to uracil derivatives suggests potential nucleotide mimicry.
Relugolix (TAK-385) Thieno[2,3-d]pyrimidine-2,4-dione 3-position: 6-Methoxypyridazin-3-yl; 5-position: Dimethylaminomethyl; 6-position: Difluorobenzyl 0.08 nM Orally active GnRH antagonist with prolonged suppression of LH/FSH in primates. Reduced CYP3A4 inhibition vs. earlier analogs .
TAK-013 Thieno[2,3-d]pyrimidine-2,4-dione Unspecified substituents (precursor to TAK-385) Higher than TAK-385 Discontinued due to CYP3A4-mediated drug-drug interactions; optimization led to TAK-385 .
Elagolix Non-thienopyrimidine Aryl sulfonamide ~1.5 nM Approved GnRH antagonist for endometriosis; lower potency than TAK-385 but favorable oral bioavailability.
Relugolix Impurity 56 Thieno[2,3-d]pyrimidine-2,4-dione 3-position: 6-Chloropyridazin-3-yl (vs. methoxy in TAK-385) Not tested Reduced activity inferred from structural-activity relationship (SAR) studies .

Key Structural Modifications and Impact

  • Pyridazine vs. Pyrimidine Cores: Relugolix’s thienopyrimidine scaffold enhances metabolic stability compared to simpler pyrimidine derivatives like the target compound. The fused thiophene ring increases lipophilicity and receptor binding .
  • Substituent Effects: 3-Position: Replacement of methoxypyridazine (TAK-385) with chloropyridazine (Impurity 56) reduces potency, highlighting the importance of electron-donating groups for receptor affinity . 5-Position: The dimethylaminomethyl group in TAK-385 improves solubility and reduces CYP3A4 inhibition, addressing limitations of earlier analogs like TAK-013 . 6-Position: The difluorobenzyl group enhances hydrophobic interactions with the GnRH receptor, contributing to sub-nanomolar potency .

Pharmacokinetic and Clinical Comparisons

  • Relugolix : Maintains plasma LH suppression in monkeys for >48 hours at 3 mg/kg . Approved for prostate cancer and uterine fibroids due to its oral efficacy and safety profile .
  • Elagolix : Requires twice-daily dosing (vs. once daily for Relugolix), reflecting differences in half-life and receptor off-rates .
  • Target Compound: No clinical data are cited, but its simpler structure may limit metabolic stability compared to thienopyrimidine analogs.

Biological Activity

1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea is a compound that has garnered interest due to its potential biological activities, particularly as a non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This article reviews its biological activity, synthesis, and research findings based on diverse sources.

Chemical Structure and Properties

The chemical formula of 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea is C6H8N4O4C_6H_8N_4O_4 with a molecular weight of approximately 200.15 g/mol. The compound features a pyrimidine core with two keto groups at positions 2 and 4, contributing to its biological activity.

Antagonistic Properties

Research indicates that derivatives of this compound exhibit significant antagonistic activity against the LHRH receptor. For instance, a related thieno[2,3-d]pyrimidine derivative demonstrated high binding affinity and potent in vitro antagonistic activity with half-maximal inhibition concentrations (IC50) in the low nanomolar range (0.1 - 0.06 nM) . This suggests that modifications to the pyrimidine structure can enhance biological efficacy.

In Vivo Efficacy

In vivo studies have shown that oral administration of certain derivatives can lead to substantial suppression of plasma LH levels in animal models, indicating effective antagonism of the LHRH receptor . For example, a derivative was tested at a dose of 30 mg/kg in castrated male cynomolgus monkeys and exhibited effects lasting over 24 hours.

Synthesis and Structural Characterization

The synthesis of 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea involves several steps that may include the formation of the pyrimidine core followed by functionalization with methoxyurea groups. Structural characterization techniques such as X-ray crystallography and NMR spectroscopy are typically employed to confirm the molecular structure .

Case Study 1: LHRH Antagonist Development

A study focused on developing non-peptide LHRH antagonists led to the identification of several derivatives based on the thieno[2,3-d]pyrimidine scaffold. One notable compound showed promising results in both binding affinity and functional antagonism in vitro and in vivo settings .

Case Study 2: Anticancer Potential

Although primarily investigated for its hormonal activity, there is emerging interest in exploring its anticancer properties. Preliminary studies have indicated potential cytotoxic effects against various cancer cell lines; however, further research is required to establish efficacy and mechanisms .

Data Tables

Property Value
Chemical Formula C6H8N4O4
Molecular Weight 200.15 g/mol
IC50 (LHRH Antagonism) 0.1 - 0.06 nM
In Vivo Dose (Cynomolgus Monkeys) 30 mg/kg

Q & A

Q. What synthetic routes are established for 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with functionalization of the thienopyrimidine core. Key steps include:

  • Core modification : Introduction of a 6-methoxypyridazin-3-yl group at position 3 of the thieno[2,3-d]pyrimidine scaffold via nucleophilic substitution.
  • Urea linkage formation : Coupling of the pyrimidine intermediate with 3-methoxyurea using carbodiimide-based reagents.
  • Characterization : Intermediates are verified via LC-MS (liquid chromatography-mass spectrometry) and 1^1H/13^13C NMR to confirm regioselectivity and purity. For example, the dimethylaminomethyl substituent at position 5 is confirmed by distinctive methyl proton signals at δ 2.2–2.5 ppm in NMR .

Q. How is structural integrity confirmed for this compound and its derivatives?

  • X-ray crystallography : Resolves stereochemical ambiguities and confirms the tetrahydrothienopyrimidine ring conformation. For example, evidence of intramolecular hydrogen bonding between the urea carbonyl and pyridazine nitrogen stabilizes the active conformation .
  • Spectroscopic analysis : FT-IR identifies key functional groups (e.g., urea C=O stretch at ~1680 cm1^{-1}), while 19^19F NMR confirms fluorobenzyl substituent integration .

Q. What in vitro assays evaluate its activity as a GnRH receptor antagonist?

  • Receptor binding assays : Use radiolabeled 125^{125}I-GnRH in HEK293 cells expressing human GnRH receptors. IC50_{50} values are calculated via competitive binding curves (typical range: 3–30 nM for potent derivatives) .
  • Functional antagonism : Measurement of intracellular Ca2+^{2+} flux inhibition in response to GnRH stimulation, with EC50_{50} values correlating with binding affinity .

Advanced Research Questions

Q. How do structural modifications impact pharmacokinetics and receptor binding?

  • Thienopyrimidine core optimization : Electron-withdrawing groups (e.g., 2,6-difluorobenzyl) enhance metabolic stability by reducing CYP450 oxidation. This is validated via liver microsome assays showing >80% remaining parent compound after 1 hour .
  • Urea substituent effects : 3-Methoxy groups improve oral bioavailability by increasing solubility (logP reduction from 4.2 to 3.7) while maintaining hydrogen bonding with GnRH receptor residues (e.g., Asn102) .

Q. How are discrepancies between in vitro potency and in vivo efficacy addressed?

  • Dose optimization : Preclinical studies in hGNRHR-knock-in mice use twice-daily dosing (3–30 mg/kg) to maintain plasma concentrations above IC90_{90}. Efficacy is measured via testosterone suppression (>95% at 30 mg/kg after 4 weeks) .
  • Pharmacokinetic bridging : Allometric scaling adjusts for species differences in clearance rates. For instance, murine data are extrapolated to primates using a 1:3.5 scaling factor for hepatic metabolism .

Q. What methodologies identify process-related impurities and degradation products?

  • HPLC-MS/MS : Detects impurities like Relugolix Impurity 56 (a chloropyridazine analog) at levels ≥0.1% using a C18 column and 0.1% formic acid mobile phase .
  • Forced degradation studies : Acidic hydrolysis (0.1 M HCl, 40°C) reveals urea bond cleavage as the primary degradation pathway, confirmed by LC-MS fragments at m/z 228 and 397 .

Q. How is polymorph screening conducted to optimize solid-state properties?

  • High-throughput crystallization : Solvent/anti-solvent combinations (e.g., acetonitrile/water) yield distinct crystalline forms. Form I (monoclinic, P21_1/c) shows superior solubility (2.5 mg/mL in pH 6.8 buffer) compared to Form II (triclinic, 1.2 mg/mL) .
  • Stability testing : Accelerated conditions (40°C/75% RH) over 12 weeks confirm Form I’s resistance to hygroscopicity (<0.5% weight change) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.